N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide” is a complex organic compound that contains several functional groups and rings, including a pyrrolidine ring and a pyridazinone ring . Pyrrolidine is a five-membered ring with one nitrogen atom, and it is widely used in medicinal chemistry to develop compounds for treating human diseases . Pyridazinone is a derivative of pyridazine, which is a six-membered ring with two adjacent nitrogen atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, pyrrolidine and pyridazinone derivatives can be synthesized through various methods. For instance, pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors . Pyridazinone derivatives can be synthesized through the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates followed by condensation with hydrazine .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a pyrrolidine ring and a pyridazinone ring. The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization . The pyridazinone ring contains nitrogen atoms at positions 1 and 2 in the ring along with a keto functionality .Wissenschaftliche Forschungsanwendungen
- N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide has shown promise as an anticancer agent. Researchers have explored its effects on tumor cell growth, apoptosis, and metastasis inhibition. Further studies are needed to elucidate its precise mechanisms and potential clinical applications .
- The compound’s structure suggests potential anti-inflammatory activity. Investigations have focused on its ability to modulate inflammatory pathways, such as NF-κB and COX-2. Understanding its impact on immune responses and inflammatory diseases is crucial .
- Some studies have examined the neuroprotective effects of N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide . It may offer therapeutic benefits in neurodegenerative conditions like Alzheimer’s and Parkinson’s disease. Researchers investigate its interactions with neuronal receptors and signaling pathways .
- Preliminary data suggest that the compound exhibits antifibrotic properties. It could be relevant in treating fibrotic diseases, such as liver fibrosis or pulmonary fibrosis. Further in vitro and in vivo studies are necessary to validate its efficacy .
- Researchers have explored the compound’s antimicrobial effects against bacteria, fungi, and viruses. Its unique structure may interfere with microbial growth and replication. Investigations continue to assess its potential as a novel antimicrobial agent .
- N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide serves as an interesting scaffold for chemical modifications. Medicinal chemists can use it to design derivatives with improved pharmacokinetic properties, selectivity, and bioactivity. Structure-activity relationship (SAR) studies guide the optimization process .
Anticancer Activity
Anti-inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antifibrotic Potential
Antimicrobial Activity
Chemical Biology and Drug Design
Giovanna Li Petri, Maria Valeria Raimondi, Virginia Spanò, Ralph Holl, Paola Barraja & Alessandra Montalbano. “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.” Topics in Current Chemistry, Volume 379, article number 34 (2021). Read more “Synthesis of Novel 2-(Pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines via Chemodivergent Approaches.” Molecules, 25(22), 5226 (2020). Read more “Concise routes to pyrazolo[1,5-a]pyridin-3-yl pyridazin-3-ones.” Organic & Biomolecular Chemistry, 6, 8468-8471 (2008). Read more “Synthesis of 1,5-Substituted Pyrrolidin-2-ones via a One-Pot Three-Component Reaction.” Molecules, 27(23), 8468 (2022). Read more "Chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines via Chemodivergent Appro
Zukünftige Richtungen
The future research directions for this compound could involve exploring its potential pharmacological activities, given the known activities of pyrrolidine and pyridazinone derivatives . Additionally, further studies could focus on optimizing its synthesis and investigating its mechanism of action.
Eigenschaften
IUPAC Name |
(E)-3-phenyl-N-[2-[(5-pyrrolidin-1-ylpyridazin-3-yl)amino]ethyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c25-19(9-8-16-6-2-1-3-7-16)21-11-10-20-18-14-17(15-22-23-18)24-12-4-5-13-24/h1-3,6-9,14-15H,4-5,10-13H2,(H,20,23)(H,21,25)/b9-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDSFZHBSXJFDG-CMDGGOBGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)C=CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC(=NN=C2)NCCNC(=O)/C=C/C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-((5-(pyrrolidin-1-yl)pyridazin-3-yl)amino)ethyl)cinnamamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.